molecular formula C8H9IN4 B11836818 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B11836818
Molekulargewicht: 288.09 g/mol
InChI-Schlüssel: LHGYVQCEDVAAKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with iodine at position 5, methyl groups at positions 2 and 7, and an amine at position 4. Its molecular formula is C₈H₁₀IN₄, with a molecular weight of 300.10 g/mol. This compound is of interest in medicinal chemistry, particularly for kinase inhibition, as suggested by related analogs in the evidence .

Eigenschaften

Molekularformel

C8H9IN4

Molekulargewicht

288.09 g/mol

IUPAC-Name

5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9IN4/c1-4-11-7(10)6-5(9)3-13(2)8(6)12-4/h3H,1-2H3,(H2,10,11,12)

InChI-Schlüssel

LHGYVQCEDVAAKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C2C(=CN(C2=N1)C)I)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Parameters

  • Base : Anhydrous K₂CO₃ (2.0–3.0 equivalents)

  • Solvent : DMF

  • Temperature : Room temperature to 50°C

  • Time : 8–12 hours

  • Yield : 50%

The reaction mechanism involves deprotonation of the pyrrole nitrogen by K₂CO₃, followed by nucleophilic attack of the methyl group from methyl iodide. The moderate yield highlights competing side reactions, such as over-alkylation or solvent degradation.

Introduction of the 2-Methyl Group

The incorporation of the 2-methyl group presents a synthetic challenge due to the need for regioselective functionalization. While direct methods are sparsely documented in the provided sources, plausible strategies include:

Nucleophilic Substitution at the 2-Position

If the precursor contains a leaving group (e.g., chloro or bromo) at the 2-position, methylamine or methylating agents like trimethylaluminum could be employed. For example:

  • Starting Material : 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Reagent : Methylamine in ethanol

  • Conditions : 60–80°C, 6–12 hours

This approach mirrors methods used for analogous pyrrolo[2,3-d]pyrimidines.

Directed Ortho-Metalation (DoM)

A lithiation strategy using LDA (lithium diisopropylamide) at the 2-position, followed by quenching with methyl iodide, could introduce the methyl group. However, this requires stringent anhydrous conditions and low temperatures (−78°C).

Multi-Step Synthesis from Pyrimidine Derivatives

Alternative routes begin with simpler pyrimidine precursors, enabling sequential functionalization. A representative pathway involves:

  • Cyclocondensation : Reacting 2,4-diaminopyrimidine with methyl-substituted α-haloketones to form the pyrrolo[2,3-d]pyrimidine core.

  • Iodination : As described in Section 1.

  • Dual Methylation : Sequential methylation at the 2- and 7-positions using methyl iodide under controlled conditions.

Advantages and Limitations

  • Advantages : Enables precise control over substituent placement.

  • Limitations : Low overall yields (40–55%) due to multiple purification steps.

Optimization and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate methylation reactions in related compounds, reducing reaction times from 12 hours to 10 minutes. Applying this to 7-methylation could improve efficiency.

Catalytic Methylation

Palladium-catalyzed coupling reactions using methylboronic acids offer a milder alternative to methyl iodide, though this remains unexplored for the target compound.

Protecting Group Strategies

Temporary protection of the 4-amino group with pivaloyl or benzyl groups enhances regioselectivity during methylation, minimizing side reactions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C5 (Iodine Displacement)

The iodine atom at position 5 serves as an electrophilic center, facilitating substitution reactions with nucleophiles such as alkynes, amines, and boronic acids.

Sonogashira Coupling

This palladium-catalyzed reaction replaces iodine with terminal alkynes.

Reagents/ConditionsYieldExample ProductSource
PdCl₂(PPh₃)₂, CuI, N-cyclopropyl-3-ethynylbenzamide, DMF, 60°C, microwave, 30 min30%N-cyclopropyl-3-(4-amino-2,7-dimethyl-pyrrolo[2,3-d]pyrimidin-5-yl)benzamide

Buchwald–Hartwig Amination

Aromatic amines displace iodine via palladium catalysis.

Reagents/ConditionsYieldExample ProductSource
Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C, 12h50%5-(Aryl)-2,7-dimethyl-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

Cross-Coupling Reactions

The iodine atom participates in cross-couplings to form carbon–carbon bonds.

Suzuki–Miyaura Coupling

Reaction with boronic acids under palladium catalysis.

Reagents/ConditionsYieldExample ProductSource
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 6h65%5-(Aryl)-2,7-dimethyl-pyrrolo[2,3-d]pyrimidin-4-amine

Modification of the C4 Amino Group

The amino group at position 4 undergoes acylation and sulfonylation.

Sulfonylation

Reaction with sulfonyl chlorides introduces sulfonamide groups.

Reagents/ConditionsYieldExample ProductSource
Tosyl chloride, Et₃N, DCM, 0°C → rt, 3h85%4-(Tosylamino)-5-iodo-2,7-dimethyl-pyrrolo[2,3-d]pyrimidine

Acylation

Acetic anhydride or acyl chlorides modify the amino group.

Reagents/ConditionsYieldExample ProductSource
Ac₂O, pyridine, rt, 12h90%4-Acetamido-5-iodo-2,7-dimethyl-pyrrolo[2,3-d]pyrimidine

Acid/Base-Mediated Reactions

The pyrrolo[2,3-d]pyrimidine core remains stable under acidic/basic conditions, enabling further functionalization.

Hydrochloric Acid-Promoted Condensation

HCl activates the core for nucleophilic attack at position 4.

Reagents/ConditionsYieldExample ProductSource
HCl (conc.), H₂O, 100°C, 6h80%Hydrolyzed derivatives (e.g., 4-oxo analogs)

Stability and Reactivity Insights

  • Iodine Reactivity : The C5 iodine is highly susceptible to displacement in polar aprotic solvents (e.g., DMF, DMSO) under Pd catalysis .

  • Amino Group : The C4 amine participates in condensations without affecting the pyrrolo[2,3-d]pyrimidine core .

  • Steric Effects : The 2,7-dimethyl groups reduce reactivity at N7 but do not hinder C5 substitutions.

This compound’s versatility in cross-couplings and functional group transformations makes it a critical intermediate in developing kinase inhibitors and other therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the primary applications of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its potential as a kinase inhibitor. It has been identified as a candidate for targeting Fms-like tyrosine receptor kinase 3 (FLT3) , which plays a crucial role in the pathogenesis of acute myelogenous leukemia (AML). Inhibition of FLT3 can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in AML patients .

Additionally, the compound has shown promise in inhibiting calcium-dependent protein kinases, which are implicated in various central nervous system diseases caused by pathogens such as Toxoplasma gondii.

Drug-Drug Interactions

Research indicates that 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can interact with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests that when co-administered with other medications metabolized by this enzyme, there could be significant drug-drug interactions that may affect pharmacokinetics and therapeutic efficacy.

Cancer Treatment

The compound's derivatives are being explored for their therapeutic potential against various cancers linked to kinase dysregulation. In vitro studies have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating promising anticancer activity.

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These results suggest that further development of this compound could lead to novel anticancer agents.

Antimicrobial Properties

Preliminary studies indicate potential antimicrobial activity against various bacterial strains. The structure of the compound suggests it may inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects, making it a candidate for treating infections and inflammatory conditions .

Case Studies

  • FLT3 Inhibition in AML :
    A study evaluated the efficacy of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on FLT3-inhibitory activity in AML cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential use in targeted therapy for AML.
  • Antimicrobial Activity :
    In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-Iodo, 2,7-dimethyl C₈H₁₀IN₄ 300.10 Halogen (I) at C5; dual methyl groups enhance lipophilicity
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Iodo, 7-methyl C₇H₈IN₄ 286.07 Lacks methyl at C2; reduced steric hindrance
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Iodo, 7-isopropyl C₉H₁₁IN₄ 302.11 Isopropyl group increases hydrophobicity; pKa ~4.99
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Methyl, no iodine C₇H₈N₄ 148.17 Absence of iodine reduces molecular weight and halogen interactions
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine N4-(4-methoxyphenyl), no iodine C₁₃H₁₃N₄O 241.27 Electron-donating methoxy group enhances π-π stacking
5-Methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Methyl, 6-phenyl C₁₃H₁₂N₄ 224.26 Phenyl group introduces aromatic interactions; higher lipophilicity

Key Observations :

  • Iodine vs. Methyl at C5 : Iodine significantly increases molecular weight and enables halogen bonding, which may enhance target binding affinity compared to methyl-substituted analogs .
  • Methyl vs.
  • N4-Substitutions : Phenyl or methoxyphenyl groups at N4 (e.g., ) expand π-system interactions, which could improve selectivity for hydrophobic enzyme pockets.

Physicochemical Properties

  • Melting Points: Derivatives in the pyrrolo[2,3-d]pyrimidine family typically exhibit melting points between 129°C and 200°C . The iodine atom in the target compound likely elevates its melting point compared to non-halogenated analogs.
  • Solubility : Methyl and isopropyl groups enhance lipophilicity, reducing aqueous solubility. For example, 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a predicted density of 1.97 g/cm³ , indicating low polarity .
  • pKa : The isopropyl analog has a predicted pKa of 4.99 , suggesting moderate basicity, while methoxyphenyl-substituted compounds may exhibit lower basicity due to electron-donating effects.

Spectroscopic Characterization

  • ¹H NMR :
    • The target compound’s aromatic protons are expected near δ 8.3–8.4 ppm (C5-H), similar to 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
    • Methyl groups at C2 and C7 would resonate as singlets near δ 2.5–3.0 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weights within 0.1 ppm error for related compounds .

Biologische Aktivität

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, particularly its role as a kinase inhibitor and its implications in cancer treatment and other diseases.

Chemical Structure and Properties

The compound features a unique pyrrolo[2,3-d]pyrimidine structure, characterized by the presence of an iodine atom at the 5-position and an amino group at the 4-position. Its molecular formula is C8H9IN4C_8H_9IN_4 with a molecular weight of approximately 288.09 g/mol. The iodine substitution enhances its chemical reactivity, making it suitable for various synthetic applications in drug development .

Kinase Inhibition

5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as a potent inhibitor of several kinases, including:

  • Fms-like Tyrosine Kinase 3 (FLT3) : This kinase is crucial in the pathogenesis of acute myelogenous leukemia (AML). Inhibition of FLT3 can lead to reduced proliferation of cancer cells, making this compound a potential therapeutic candidate for AML treatment.
  • Calcium-dependent Protein Kinases : The compound has shown inhibitory effects on calcium-dependent protein kinases associated with central nervous system diseases caused by pathogens like Toxoplasma gondii and Plasmodium falciparum .

Biological Activity Data

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
5kHepG240Induces apoptosis via caspase activation
5kHeLa50Cell cycle arrest in G1 phase
5kMDA-MB-23159Pro-apoptotic protein modulation

These findings suggest that the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Inhibition of FLT3

In a study evaluating the efficacy of various pyrrolo[2,3-d]pyrimidine derivatives against FLT3, 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited promising results with an IC50 value significantly lower than that of traditional therapies. The compound's ability to inhibit FLT3 activity was attributed to its structural features that facilitate binding to the ATP-binding site of the kinase .

Case Study 2: Antiparasitic Activity

In silico studies indicated that pyrrolo[2,3-d]pyrimidines could inhibit PfCDPK4. Compounds similar to 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed IC50 values ranging from 0.2100.210 to 0.530μM0.530\mu M, demonstrating potential against malaria-causing parasites . This suggests a broader applicability for the compound beyond oncology.

Pharmacokinetics and Drug Interactions

The biological activity of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine also raises considerations regarding pharmacokinetics and potential drug-drug interactions. Notably, it has been shown to inhibit cytochrome P450 enzymes such as CYP1A2. This inhibition could lead to altered metabolism of co-administered drugs that are substrates for this enzyme pathway, necessitating careful consideration during therapeutic application .

Q & A

Q. What spectroscopic techniques are essential for characterizing 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

Answer: Key techniques include:

  • 1H/13C NMR spectroscopy to assign hydrogen and carbon environments, particularly distinguishing substituents like the iodine atom and methyl groups. Chemical shifts for pyrrolo-pyrimidine derivatives typically range from δ 2.5–3.5 ppm for methyl groups and δ 6.5–8.5 ppm for aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity. For example, HRMS (ESI) analysis of similar compounds shows mass accuracy within ±0.0004 Da .

Q. What synthetic strategies are effective for pyrrolo[2,3-d]pyrimidine derivatives like 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

Answer: A multi-step approach is common:

Condensation reactions : React ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one to form the pyrrolo-pyrimidine core .

Protection/deprotection steps : Use Boc groups to protect amines during functionalization (e.g., iodination at the 5-position) .

Halogenation : Introduce iodine via electrophilic substitution or metal-catalyzed cross-coupling reactions (e.g., using NIS or Pd-mediated methods) .

Advanced Research Questions

Q. How can computational methods optimize the design of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives for kinase inhibition?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity, aiding in substituent placement for enhanced binding .
  • Molecular docking studies (e.g., with AutoDock Vina) model interactions with kinase active sites (e.g., EGFR, VEGFR2). For example, iodine’s steric bulk may occupy hydrophobic pockets critical for inhibition .
  • Reaction path searches streamline synthetic route design by identifying energetically favorable intermediates .

Q. What experimental approaches resolve contradictions in biological activity data for pyrrolo-pyrimidine derivatives?

Answer:

  • Dose-response assays : Use IC50 curves to validate inhibitory potency across multiple kinase targets (e.g., CDK2 vs. EGFR) .
  • Structural analogs comparison : Compare activity of 5-iodo derivatives with chloro or ethyl analogs to assess substituent effects .
  • Kinetic studies : Measure binding constants (e.g., Kd via SPR or ITC) to distinguish competitive vs. allosteric inhibition mechanisms .

Q. How can regioselectivity challenges in pyrrolo-pyrimidine functionalization be addressed?

Answer:

  • Directing group strategies : Use temporary protecting groups (e.g., Boc) to control iodination or methylation sites .
  • Metal catalysis : Employ Pd/Cu systems for selective C–H activation at the 5-position .
  • Microwave-assisted synthesis : Accelerate reaction times and improve yields for temperature-sensitive steps (e.g., cyclization) .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and computational integration.
  • Contradictions Addressed : Discrepancies in kinase selectivity were resolved through comparative assays and structural analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.